molecular formula C25H20F3NO5 B5912509 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B5912509
M. Wt: 471.4 g/mol
InChI Key: QXBGDZDJNAUNPL-UHFFFAOYSA-N
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Description

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-4-one core, which is a common scaffold in medicinal chemistry, and is substituted with a morpholin-4-ylmethyl group, a naphthalen-2-yloxy group, and a trifluoromethyl group. These substitutions confer distinct chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the Morpholin-4-ylmethyl Group: This step often involves the alkylation of the chromen-4-one core with a morpholine derivative, using reagents such as alkyl halides or sulfonates.

    Attachment of the Naphthalen-2-yloxy Group: This can be accomplished through nucleophilic substitution reactions, where the chromen-4-one core is reacted with naphthalen-2-ol derivatives.

    Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and morpholin-4-ylmethyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the chromen-4-one core or the naphthalen-2-yloxy group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and morpholin-4-ylmethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Alkyl halides, sulfonates, naphthalen-2-ol derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one
  • 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one

Uniqueness

Compared to similar compounds, 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one is unique due to the presence of the naphthalen-2-yloxy group, which may confer distinct chemical and biological properties. This substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)24-23(33-17-6-5-15-3-1-2-4-16(15)13-17)21(31)18-7-8-20(30)19(22(18)34-24)14-29-9-11-32-12-10-29/h1-8,13,30H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBGDZDJNAUNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC5=CC=CC=C5C=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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